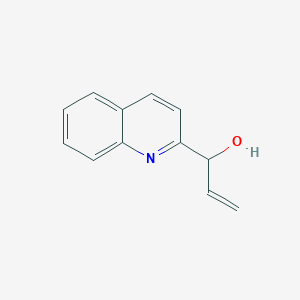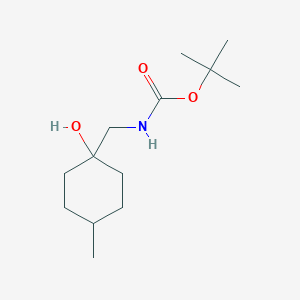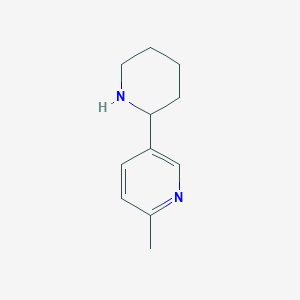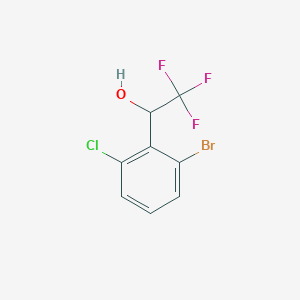
1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like palladium on carbon. The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles like amines or thiols. Common reagents include sodium azide or potassium thiocyanate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
2-Bromo-6-chlorophenacyl bromide: This compound shares similar halogenated phenyl structures but differs in its functional groups and reactivity.
1-(2-Bromo-6-chlorophenyl)indolin-2-one: Another related compound with a different core structure, leading to distinct chemical and biological properties.
2-{2-[(2-Bromo-6-chlorophenyl)amino]phenyl}acetic acid: This compound is used as a pharmaceutical impurity standard and has different applications compared to this compound.
Eigenschaften
Molekularformel |
C8H5BrClF3O |
|---|---|
Molekulargewicht |
289.47 g/mol |
IUPAC-Name |
1-(2-bromo-6-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H |
InChI-Schlüssel |
DAKMQGVBBKLFOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C(C(F)(F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
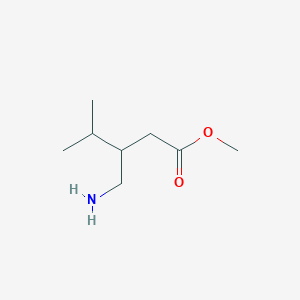
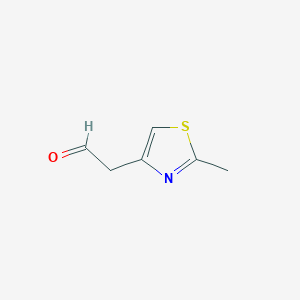
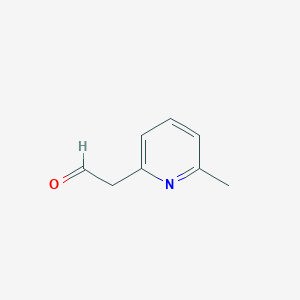

![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
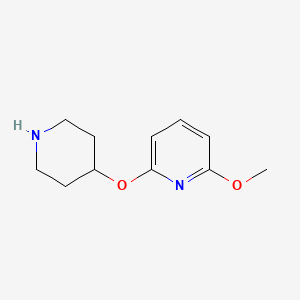

![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
